![molecular formula C12H18N2O2S B4672949 N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide
Overview
Description
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FFA1 agonist due to its ability to activate the free fatty acid receptor 1.
Mechanism of Action
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide activates FFA1 receptors, which are primarily expressed in pancreatic beta-cells, adipose tissue, and immune cells. Activation of FFA1 receptors in pancreatic beta-cells leads to increased insulin secretion, while in adipose tissue, it promotes lipolysis and enhances insulin sensitivity. In immune cells, FFA1 activation has been shown to reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models. It has also been shown to reduce inflammation in vitro and in vivo. In addition, it has been reported to have a positive effect on bone health by increasing bone mineral density.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide in lab experiments is its high potency and selectivity for FFA1 receptors. This makes it a valuable tool for studying the physiological and biochemical effects of FFA1 activation. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
Future research on N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide could focus on its potential therapeutic applications for metabolic and inflammatory diseases. In addition, further studies could investigate its effects on bone health and its potential as a tool for studying FFA1 receptor biology. Finally, efforts could be made to develop more potent and selective FFA1 agonists based on the structure of N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide.
Scientific Research Applications
FFA1 agonists have been identified as potential therapeutic agents for the treatment of metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been shown to activate FFA1 receptors, leading to improved glucose homeostasis and insulin sensitivity. In addition, it has been reported to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,3-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)7-10(15)14-11(17)13-8-9-5-4-6-16-9/h4-6H,7-8H2,1-3H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREHRVKMZNBGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.